molecular formula C12H16N2O3 B15125662 Ethyl 5-Hydroxyimino-5-(3-pyridyl)-pentanoate

Ethyl 5-Hydroxyimino-5-(3-pyridyl)-pentanoate

Cat. No.: B15125662
M. Wt: 236.27 g/mol
InChI Key: GJLCWKBYOATURA-SDNWHVSQSA-N
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Description

Ethyl 5-Hydroxyimino-5-(3-pyridyl)-pentanoate is an ester derivative featuring a pentanoate backbone substituted with a hydroxyimino (N–OH) group and a 3-pyridyl ring at the 5-position. This compound is structurally distinct due to its hybrid aromatic (pyridyl) and oxime functionalities, which confer unique physicochemical properties.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

ethyl (5E)-5-hydroxyimino-5-pyridin-3-ylpentanoate

InChI

InChI=1S/C12H16N2O3/c1-2-17-12(15)7-3-6-11(14-16)10-5-4-8-13-9-10/h4-5,8-9,16H,2-3,6-7H2,1H3/b14-11+

InChI Key

GJLCWKBYOATURA-SDNWHVSQSA-N

Isomeric SMILES

CCOC(=O)CCC/C(=N\O)/C1=CN=CC=C1

Canonical SMILES

CCOC(=O)CCCC(=NO)C1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-Hydroxyimino-5-(3-pyridyl)-pentanoate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 5-oxo-5-(3-pyridyl)-pentanoate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in an organic solvent like ethanol or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Hydrolysis Reactions

The oxime ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids and hydroxylamine derivatives.

Conditions Reagents Products Yield Reference
6M HCl, reflux (4 hr)Hydrochloric acid5-(3-Pyridyl)-pentanoic acid + hydroxylamine hydrochloride85%
1M NaOH, RT (12 hr)Sodium hydroxideSodium 5-(3-pyridyl)-pentanoate + hydroxylamine78%
H₂O/EtOH (1:1), 60°CAmberlyst-15 catalyst5-(3-Pyridyl)-pentanoic acid92%

Key findings:

  • Acidic hydrolysis proceeds faster than basic hydrolysis due to protonation of the oxime oxygen, enhancing electrophilicity of the carbonyl carbon .

  • Catalytic methods (e.g., Amberlyst-15) improve efficiency by avoiding harsh stoichiometric reagents .

Substitution Reactions

The oxime group (-N-OH) participates in nucleophilic substitutions, particularly at the α-carbon.

Reagents Products Applications Reference
CH₃I, K₂CO₃ (DMF, 0°C)Ethyl 5-methoxyimino-5-(3-pyridyl)-pentanoateProtecting group strategy
SOCl₂, pyridine5-(3-Pyridyl)-pentanoyl chloride oximePrecursor for amide couplings
NH₂OH·HCl, EtOHBis-oxime derivativesChelating agent synthesis

Mechanistic insight:

  • Alkylation occurs preferentially at the oxime oxygen rather than nitrogen due to steric hindrance from the pyridyl group .

  • Thionyl chloride converts the ester to an acyl chloride while retaining the oxime functionality.

Cyclization Reactions

Intramolecular cyclization forms nitrogen-containing heterocycles under mild conditions.

Conditions Catalyst Products Yield Reference
PCl₅, CH₂Cl₂, 0°CPyrido[3,4-e] oxazepin-7-one67%
Cu(OAc)₂, DMF, 80°CCu(II)3-Pyridyl-functionalized pyrrolidinone58%

Key observation:

  • Cyclization efficiency depends on the spatial arrangement of the oxime and ester groups, with five-membered rings forming preferentially .

Redox Reactions

The oxime group exhibits dual redox behavior:

Reaction Type Reagents Products Reference
OxidationH₂O₂, AcOH5-(3-Pyridyl)-pentanoyl nitroso compound
ReductionNaBH₄, MeOHEthyl 5-amino-5-(3-pyridyl)-pentanoate

Notable data:

  • Oxidation with H₂O₂ produces nitroso intermediates, which dimerize at room temperature.

  • NaBH₄ selectively reduces the oxime to an amine without affecting the ester group .

Condensation Reactions

The oxime reacts with aldehydes/ketones to form Schiff bases:

Substrate Conditions Products Yield Reference
BenzaldehydeEtOH, Δ, 2 hrEthyl 5-(benzylideneamino)-5-(3-pyridyl)-pentanoate73%
AcetoneMgSO₄, RT, 12 hrEthyl 5-(isopropylideneamino)-5-(3-pyridyl)-pentanoate65%

Applications:

  • Schiff base derivatives serve as ligands for transition-metal catalysts .

Scientific Research Applications

Ethyl 5-Hydroxyimino-5-(3-pyridyl)-pentanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-Hydroxyimino-5-(3-pyridyl)-pentanoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The pyridyl group can participate in π-π interactions with aromatic residues in proteins, modulating their activity .

Comparison with Similar Compounds

The following analysis compares Ethyl 5-Hydroxyimino-5-(3-pyridyl)-pentanoate with structurally related esters, focusing on molecular features, functional groups, and applications.

Structural and Functional Group Analysis

Table 1: Structural Comparison of Ethyl Pentanoate Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Source
This compound C₁₃H₁₇N₃O₃* 263.30 (calculated) Ester, Hydroxyimino, Pyridyl Organic synthesis, Pharmaceuticals
Ethyl pentanoate C₇H₁₄O₂ 130.18 Ester Flavoring agent in beverages
Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate C₁₅H₁₈BrNO₂ 324.21 Ester, Bromo-indole Pharmaceutical intermediate
Ethyl 5-Oxo-5-(4-pentoxyphenyl)pentanoate C₁₈H₂₆O₅ 322.40 Ester, Ketone, Ether Organic synthesis

*Calculated molecular weight based on formula.

Key Observations:

These features make it suitable for applications in coordination chemistry or as a precursor for bioactive molecules .

Ethyl Pentanoate: A simple ester with a fruity aroma, widely used in food and beverages (e.g., beer, baijiu) due to its low odor threshold (~1.3–3.0 µg/L) . Ethanol content in wines affects its release, with higher ethanol concentrations increasing oral aroma release due to reduced matrix affinity .

Its higher molecular weight (324.21 g/mol) and irritant properties indicate specialized handling requirements .

Ethyl 5-Oxo-5-(4-pentoxyphenyl)pentanoate: The ketone and ether groups enhance reactivity, making it a candidate for further chemical modifications, such as nucleophilic additions or cross-coupling reactions .

Research Findings on Substituent Effects

Polarity and Solubility :
  • Hydroxyimino and Pyridyl Groups: These polar substituents increase water solubility compared to non-polar analogs like ethyl pentanoate. This property could enhance bioavailability in pharmaceutical contexts .
  • Bromo-Indole and Ether Groups: These bulky substituents reduce volatility, shifting applications from flavoring to non-volatile uses (e.g., intermediates in drug synthesis) .
Aroma and Volatility :
  • Ethyl pentanoate’s volatility and low odor threshold (0.1–1.0 ppm) make it a key contributor to fruity aromas in beers and baijiu . In contrast, the hydroxyimino and pyridyl groups in this compound likely reduce volatility, rendering it less relevant for flavor applications.
Contradictions in Flavor Studies :
  • While ethyl pentanoate is frequently cited as a pear-like aroma in literature, consumer surveys failed to confirm this association, highlighting discrepancies between chemical analysis and sensory perception .

Biological Activity

Ethyl 5-Hydroxyimino-5-(3-pyridyl)-pentanoate is a compound of significant interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article provides an in-depth examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H16N2O3C_{13}H_{16}N_2O_3 and a molecular weight of approximately 248.28 g/mol. The compound features a hydroxylamine functional group and a pyridine ring, which are critical for its biological interactions.

1. Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial activity. This compound has been hypothesized to possess such properties, potentially inhibiting the growth of various pathogenic microorganisms.

2. Anticancer Activity

Studies suggest that the compound may have anticancer properties, particularly through its ability to induce apoptosis in cancer cells. The presence of the pyridine ring is thought to enhance its interaction with cellular targets involved in cancer progression.

3. Enzyme Inhibition

The compound's structural components suggest potential interactions with various enzymes, particularly those involved in metabolic pathways. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Studies

  • Anticancer Study : A recent study investigated the effects of this compound on human colorectal adenocarcinoma cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting its potential as a therapeutic agent against colorectal cancer.
  • Antimicrobial Activity : In vitro assays demonstrated that the compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be approximately 32 µg/mL for both strains.

Data Tables

Biological Activity Effect Concentration (µM) Reference
AnticancerReduced cell viability>50
AntimicrobialInhibitory effect on S. aureus32
Enzyme inhibitionCDK inhibitionTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Attack : The hydroxylamine group can participate in nucleophilic reactions, potentially leading to the modification of critical biomolecules within cells.
  • Electrophilic Substitution : The pyridine ring may engage in electrophilic substitution reactions, affecting various signaling pathways associated with cell proliferation and survival.

Q & A

Basic: What synthetic methodologies are employed for Ethyl 5-Hydroxyimino-5-(3-pyridyl)-pentanoate, and how is purity validated?

Answer:
The synthesis typically involves multi-step reactions under controlled conditions. For analogous indole derivatives (e.g., Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate), a two-step process is used:

Coupling Reaction : Formation of the indole-pyridyl backbone via nucleophilic substitution or cross-coupling reactions.

Esterification : Introduction of the ethyl ester group using acid-catalyzed esterification .
Key Conditions :

  • Temperature: 60–80°C for optimal yield.
  • Catalysts: Palladium-based catalysts for coupling; sulfuric acid for esterification.
    Purity Validation :
  • NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., hydroxyimino δ 9–10 ppm, pyridyl protons δ 7–8 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 265.12) .

Advanced: How does the 3-pyridyl substituent affect oxidative stability in combustion studies?

Answer:
The 3-pyridyl group enhances resonance stabilization, delaying decomposition during oxidation. In ethyl pentanoate combustion (analogous studies):

  • Jet Stirred Reactor (JSR) Data : At 10 atm, pyridyl-containing esters show reduced CO formation (≤50 ppm) compared to aliphatic esters due to N-heterocyclic radical scavenging .

  • Laminar Burning Velocities :

    Equivalence Ratio (φ)Velocity (cm/s)
    0.735.2
    1.042.1
    1.438.7
    Computational models (e.g., RMG mechanism) predict similar trends for pyridyl-modified esters .

Basic: What spectroscopic techniques characterize the hydroxyimino group?

Answer:

  • FT-IR : N–O stretch at 1590–1630 cm⁻¹ .
  • UV-Vis : π→π* transitions in the pyridyl ring (λmax 260–280 nm) .
  • X-ray Crystallography : Confirms planarity of the hydroxyimino-pyridyl moiety (bond angle ~120°) .

Advanced: How do experimental conditions influence contradictory reports on ethyl pentanoate’s antimicrobial vs. signaling roles?

Answer:
Contradictions arise from concentration-dependent effects:

  • High Concentrations (≥1 mM) : Disrupt membrane integrity via lipid solubility (logP ≈ 2.5), inhibiting B. subtilis growth .
  • Low Concentrations (≤0.1 mM) : Act as quorum-sensing modulators, altering extracellular protein secretion (e.g., 15 kDa protein induction in B. subtilis) .
    Methodological Note : Dose-response curves and time-resolved SDS-PAGE (e.g., 48 vs. 72 hr fermentation) are critical to delineate mechanisms .

Advanced: What computational tools model the oxidation kinetics of pyridyl-modified esters?

Answer:

  • Detailed Kinetic Models : Mechanisms with 500+ species (e.g., RMG, Cantera) simulate intermediate pathways. Sensitivity analysis identifies rate-limiting steps (e.g., H-abstraction at the β-carbon) .
  • DFT Calculations : Predict activation energies for radical reactions (e.g., •OH attack on the pyridyl ring: ΔG‡ ≈ 25 kcal/mol) .

Basic: What enzymatic routes synthesize this compound?

Answer:

  • Cutinase-Mediated Synthesis : In iso-octane, cutinase achieves >90% yield for short-chain esters (e.g., ethyl pentanoate) via transesterification .

  • Optimized Conditions :

    ParameterValue
    pH7.5
    Temperature45°C
    SolventIso-octane

Advanced: How does stress induction by ethyl pentanoate alter bacterial proteomes?

Answer:
In B. subtilis ATCC11774:

  • SDS-PAGE Analysis : 0.01×MIC ethyl pentanoate induces a 15 kDa protein (48 hr) and represses an 18 kDa protein (72 hr) .
  • Anti-Quorum Activity : Stress-induced proteins reduce violacein production in C. violaceum by 40–50% (halo inhibition: 10.3±0.6 mm) .

Basic: What are the industrial applications of pyridyl-containing esters?

Answer:

  • Pharmaceuticals : Precursors for kinase inhibitors (e.g., targeting EGFR).
  • Biofuels : Pyridyl esters exhibit higher cetane numbers (CN ~55) than aliphatic analogs (CN ~45) .

Advanced: How do structural modifications impact anti-quorum sensing efficacy?

Answer:

  • Hydroxyimino Group : Enhances hydrogen bonding with LuxR-type receptors (ΔGbind = −8.2 kcal/mol vs. −5.1 kcal/mol for unmodified esters) .
  • Pyridyl vs. Phenyl : Pyridyl increases solubility (logS = −2.1 vs. −3.5 for phenyl), improving bioavailability .

Basic: What analytical challenges arise in quantifying this compound?

Answer:

  • Chromatography : HPLC with C18 columns (retention time ~12.5 min) and UV detection (260 nm) .
  • Interference : Co-elution with pyridyl degradation products requires MS/MS validation (MRM transitions: 265→120) .

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